molecular formula C19H29N3O2S B2439774 3-(Dimethylamino)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzamide CAS No. 2415468-74-3

3-(Dimethylamino)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzamide

Cat. No. B2439774
CAS RN: 2415468-74-3
M. Wt: 363.52
InChI Key: KBXGTYVTZACGMN-UHFFFAOYSA-N
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Description

3-(Dimethylamino)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. The compound is also known as DT-13, and its molecular formula is C17H25N3O2S. DT-13 is a benzamide derivative that has been synthesized using a specific method, and its mechanism of action has been studied in detail.

Mechanism of Action

DT-13 exerts its effects through various mechanisms of action, including the inhibition of the PI3K/Akt/mTOR signaling pathway, the activation of the JNK pathway, and the modulation of oxidative stress. The inhibition of the PI3K/Akt/mTOR signaling pathway leads to the induction of apoptosis in cancer cells, while the activation of the JNK pathway leads to neuroprotection. The modulation of oxidative stress by DT-13 has been found to be beneficial in various conditions, including liver injury and Alzheimer's disease.
Biochemical and Physiological Effects:
DT-13 has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the protection of neurons from oxidative stress, the inhibition of viral replication, and the modulation of inflammation. DT-13 has also been found to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

DT-13 has several advantages for lab experiments, including its stability, solubility, and selectivity for specific targets. However, DT-13 also has limitations, including its toxicity and potential side effects, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of DT-13, including the development of more potent and selective derivatives, the investigation of its effects in other disease models, and the exploration of its potential as a therapeutic agent. DT-13 may also have applications in other fields, such as agriculture and environmental science, which could be explored in future studies.
Conclusion:
DT-13 is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. The compound has been synthesized using a specific method, and its mechanism of action has been studied in detail. DT-13 has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the protection of neurons from oxidative stress, and the inhibition of viral replication. Despite its limitations, DT-13 has several advantages for lab experiments, and there are several future directions for its study.

Synthesis Methods

DT-13 has been synthesized using a specific method that involves the reaction of 3-dimethylaminobenzoyl chloride with 4-(thiomorpholin-4-yl)oxan-4-ylmethylamine. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The product is obtained after purification using column chromatography.

Scientific Research Applications

DT-13 has been studied for its potential applications in various fields, including cancer treatment, neuroprotection, and antiviral activity. In cancer treatment, DT-13 has been shown to induce apoptosis in cancer cells and inhibit tumor growth. In neuroprotection, DT-13 has been found to protect neurons from oxidative stress and improve cognitive function. In antiviral activity, DT-13 has been shown to inhibit the replication of hepatitis B virus.

properties

IUPAC Name

3-(dimethylamino)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O2S/c1-21(2)17-5-3-4-16(14-17)18(23)20-15-19(6-10-24-11-7-19)22-8-12-25-13-9-22/h3-5,14H,6-13,15H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBXGTYVTZACGMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)NCC2(CCOCC2)N3CCSCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(dimethylamino)-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}benzamide

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